molecular formula C20H18N2O5 B3008938 N-(2-ethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide CAS No. 890645-41-7

N-(2-ethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide

Cat. No. B3008938
CAS RN: 890645-41-7
M. Wt: 366.373
InChI Key: UKMNYTQXHRXENQ-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide, also known as EFMC, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential as a drug candidate. EFMC belongs to the family of furan carboxamides, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Antimicrobial and Antioxidant Activity

N-(2-ethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide and its derivatives have been explored for their antimicrobial and antioxidant properties. A study by Devi et al. (2010) synthesized various Schiff bases and azetidione derivatives from this compound, revealing significant antimicrobial and antioxidant activities. This highlights its potential in combating microbial infections and oxidative stress-related conditions (Devi, Ramaiah, Roopa, & Vaidya, 2010).

Anti-Bacterial Activities Against Drug-Resistant Bacteria

A study conducted by Siddiqa et al. (2022) focused on the synthesis of N-(4-bromophenyl)furan-2-carboxamide derivatives, demonstrating their efficacy against clinically isolated drug-resistant bacteria. This research underscores the potential of this compound in addressing the challenge of drug-resistant bacterial infections (Siddiqa et al., 2022).

Influenza A Virus Inhibition

Yongshi et al. (2017) conducted a study on furan-carboxamide derivatives as novel inhibitors of the lethal H5N1 influenza A virus. The research demonstrated that certain derivatives exhibit potent inhibitory activity against the H5N1 virus, suggesting the potential application of this compound in antiviral therapies (Yongshi et al., 2017).

Anti-Tobacco Mosaic Virus Activity

Wu et al. (2018) isolated furan-2-carboxylic acids from the roots of Nicotiana tabacum and found them to exhibit significant anti-Tobacco Mosaic Virus (TMV) activity. This research points to the potential use of this compound in plant protection and virology (Wu et al., 2018).

properties

IUPAC Name

N-(2-ethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-3-13-6-4-5-7-16(13)21-20(23)19-11-10-18(27-19)15-9-8-14(26-2)12-17(15)22(24)25/h4-12H,3H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMNYTQXHRXENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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